molecular formula C15H26O B13322000 (E)-2-(Dec-1-en-1-yl)cyclopentan-1-one

(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one

Cat. No.: B13322000
M. Wt: 222.37 g/mol
InChI Key: GXERGVHDSZQLQY-PKNBQFBNSA-N
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Description

(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one is an organic compound that belongs to the class of cyclopentanones It is characterized by the presence of a cyclopentanone ring substituted with a dec-1-en-1-yl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(Dec-1-en-1-yl)cyclopentan-1-one can be achieved through several synthetic routes. One common method involves the aldol condensation of cyclopentanone with dec-1-en-1-al in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dec-1-en-1-yl group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (E)-2-(Dec-1-en-1-yl)cyclopentan-1-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic fragrance. Additionally, its potential therapeutic effects may be mediated through the modulation of specific enzymes or receptors involved in inflammatory or microbial pathways .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-(Oct-1-en-1-yl)cyclopentan-1-one: Similar structure but with an oct-1-en-1-yl group instead of a dec-1-en-1-yl group.

    (E)-2-(Hex-1-en-1-yl)cyclopentan-1-one: Similar structure but with a hex-1-en-1-yl group.

Uniqueness

(E)-2-(Dec-1-en-1-yl)cyclopentan-1-one is unique due to its longer alkyl chain, which may impart different physical and chemical properties compared to its shorter-chain analogs.

Properties

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(E)-dec-1-enyl]cyclopentan-1-one

InChI

InChI=1S/C15H26O/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15(14)16/h9,11,14H,2-8,10,12-13H2,1H3/b11-9+

InChI Key

GXERGVHDSZQLQY-PKNBQFBNSA-N

Isomeric SMILES

CCCCCCCC/C=C/C1CCCC1=O

Canonical SMILES

CCCCCCCCC=CC1CCCC1=O

Origin of Product

United States

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